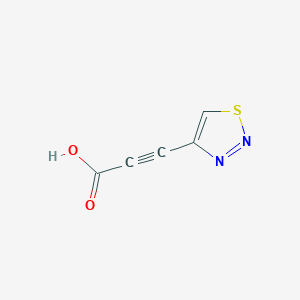

3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2N2O2S |

|---|---|

Molecular Weight |

154.15 g/mol |

IUPAC Name |

3-(thiadiazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C5H2N2O2S/c8-5(9)2-1-4-3-10-7-6-4/h3H,(H,8,9) |

InChI Key |

WYHCRPFAIKBSKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NS1)C#CC(=O)O |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its principles underpinning the development of a vast array of pharmaceuticals, agrochemicals, and materials. Heterocycles, cyclic compounds containing at least one heteroatom, are integral to the structure of many biologically active molecules. The 1,2,3-thiadiazole (B1210528) ring system is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. researchgate.net This structural motif is a subject of considerable interest due to its unique electronic properties and its role as a versatile pharmacophore. The incorporation of a prop-2-ynoic acid unit at the 4-position of this ring introduces a reactive alkyne and a carboxylic acid functionality, creating a bifunctional molecule with significant potential for further chemical transformations and biological interactions.

Significance of 1,2,3 Thiadiazole Scaffolds in Organic Synthesis

The 1,2,3-thiadiazole (B1210528) scaffold is a valuable building block in organic synthesis, not only for its presence in biologically active molecules but also for its utility as a synthetic intermediate.

A primary and well-established method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction . researchgate.net This reaction typically involves the cyclization of α-methylene ketone hydrazones or related derivatives with thionyl chloride (SOCl₂). The versatility of the Hurd-Mori reaction allows for the introduction of various substituents onto the thiadiazole ring, making it a key strategy for creating a diverse library of these heterocyclic compounds.

Beyond their direct applications, 1,2,3-thiadiazoles can serve as precursors to other reactive intermediates. For instance, under basic conditions, they can undergo ring-opening to form alkynylthiolates, which can then be alkylated to produce alkynyl thioethers. mdpi.com This reactivity highlights the synthetic utility of the 1,2,3-thiadiazole ring as a masked alkyne functionality.

The 1,2,3-thiadiazole moiety is a recognized pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov This broad range of activities underscores the importance of developing new synthetic routes to novel 1,2,3-thiadiazole derivatives for drug discovery programs.

Role of Prop 2 Ynoic Acid Derivatives in Advanced Chemical Transformations

Prop-2-ynoic acid, also known as propiolic acid, and its derivatives are highly versatile reagents in organic synthesis due to the presence of both a terminal alkyne and a carboxylic acid. The alkyne functionality is a gateway to a multitude of chemical transformations.

One of the most powerful applications of terminal alkynes is in cross-coupling reactions . For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction could be employed to further functionalize the 3-(1,2,3-Thiadiazol-4-yl)prop-2-ynoic acid molecule.

Furthermore, the carboxylic acid group can be converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, providing numerous avenues for derivatization. In medicinal chemistry, carboxylic acids and their bioisosteres are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govsemanticscholar.orgresearchgate.netisres.org

The synthesis of the prop-2-ynoic acid side chain attached to the 1,2,3-thiadiazole (B1210528) core can be envisioned through several established synthetic methodologies. Starting from 1,2,3-thiadiazole-4-carbaldehyde , a known precursor, several routes are plausible:

Corey-Fuchs Reaction: This two-step process first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne. uow.edu.aunih.gov Subsequent carboxylation of the terminal alkyne would furnish the desired prop-2-ynoic acid.

Seyferth-Gilbert Homologation: This reaction utilizes a diazophosphonate reagent to convert an aldehyde directly into a terminal alkyne in a one-step process. researchgate.netsemanticscholar.org This method can be advantageous as it often proceeds under milder conditions.

These synthetic strategies provide a clear pathway to access this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Research Landscape and Future Directions for Thiadiazolyl Propynoic Acid Systems

Strategies for the Synthesis of the 1,2,3-Thiadiazole Ring System

The formation of the 1,2,3-thiadiazole ring is a cornerstone of this synthesis. Several classical and modern methods have been developed for the construction of this heterocyclic motif, each with its own advantages and limitations.

Classical Cyclization Approaches (e.g., Hurd–Mori, Wolff, Pechmann Syntheses)

Classical methods for 1,2,3-thiadiazole synthesis have been widely employed and are well-documented in chemical literature.

The Hurd–Mori synthesis is a versatile and commonly used method for preparing 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂). wikipedia.orgmdpi.com For the synthesis of a precursor to the target molecule, a suitable starting material would be a ketone containing a propargyl group, which could later be carboxylated. The general mechanism involves the reaction of the hydrazone with thionyl chloride to form an intermediate that undergoes cyclization and subsequent elimination to yield the 1,2,3-thiadiazole ring. e-bookshelf.de An improved Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), under metal-free conditions. mdpi.comorganic-chemistry.org

The Wolff synthesis provides another route to 1,2,3-thiadiazoles, typically starting from α-diazo ketones. thieme-connect.deisres.org These precursors react with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the heterocyclic ring. thieme-connect.de The reaction proceeds through an α-diazo thiocarbonyl intermediate which then cyclizes. researchgate.net While the Wolff rearrangement itself is a reaction of α-diazocarbonyl compounds to form ketenes, the Wolff synthesis of thiadiazoles is a related but distinct process focused on heterocycle formation. wikipedia.org

The Pechmann synthesis is one of the earliest reported methods for constructing the 1,2,3-thiadiazole ring. thieme-connect.deisres.org This method involves the reaction of a diazoalkane, such as diazomethane, with an isothiocyanate. thieme-connect.de This cycloaddition reaction directly forms the 1,2,3-thiadiazole ring system. researchgate.net

Table 1: Overview of Classical Cyclization Approaches for 1,2,3-Thiadiazole Synthesis

| Synthesis Method | Key Reactants | Reagents | Key Features |

|---|---|---|---|

| Hurd–Mori | Hydrazones (with α-methylene group) | Thionyl chloride (SOCl₂) | Versatile and widely used. wikipedia.org |

| Wolff | α-Diazo ketones | Thionating agents (e.g., Lawesson's reagent) | Proceeds via an α-diazo thiocarbonyl intermediate. thieme-connect.de |

| Pechmann | Diazoalkanes | Isothiocyanates | An early cycloaddition method. thieme-connect.de |

Tandem and Metal-Free Synthetic Routes

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. Tandem and metal-free reactions for the synthesis of 1,2,3-thiadiazoles align with these principles.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant approach to complex molecules. A disclosed tandem reaction for the synthesis of structurally diverse 1,2,3-thiadiazoles involves the reaction of 3,4-dichloroisothiazol-5-ketones with hydrazines. nih.gov This method is characterized by its mild, external oxidant- and sulfur-free reaction conditions. nih.gov

Metal-free synthetic routes are highly desirable to avoid toxic and expensive metal catalysts. An example of such a route is the iodine/DMSO-catalyzed selective cyclization of N-tosylhydrazones with sulfur. researchgate.net Another metal-free approach involves a three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur powder. rsc.org Furthermore, a tandem azidation, intramolecular [3+2]-cycloaddition, and aromatization of acrylate (B77674) derivatives using NaN₃ in DMF provides a metal-free route to 1,2,3-triazoles, a related class of heterocycles, showcasing the potential for similar strategies in thiadiazole synthesis. researchgate.net

Electrochemical Synthesis Methods for 1,2,3-Thiadiazoles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents. An electrochemical approach for the synthesis of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones has been developed. acs.orgnih.gov This method involves the anodic oxidation of phenylhydrazone derivatives at a constant current, followed by N,S-heterocyclization. acs.orgnih.gov A key advantage of this protocol is that it is free of both a base and an external oxidant. acs.orgnih.gov Another electrochemical method synthesizes 1,2,3-thiadiazoles by inserting elemental sulfur into N-tosyl hydrazones, using electrons as the reagent to drive the redox process and avoiding the need for chemical oxidants. researchgate.net

Cycloaddition of Diazoalkanes with Sulfur-Containing Reagents

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. In the context of 1,2,3-thiadiazole synthesis, this involves the reaction of a 1,3-dipole (the diazoalkane) with a dipolarophile (a sulfur-containing reagent). The Pechmann synthesis, as mentioned earlier, is a prime example of this, where an isothiocyanate acts as the sulfur-containing dipolarophile. thieme-connect.de The reaction of nitrilimines, generated in situ from hydrazonyl chlorides, with carbon disulfide proceeds via a double [3+2] cycloaddition to form spiro[4.4]thiadiazole derivatives, showcasing the versatility of this approach. nih.gov The cycloaddition of benzonitrile (B105546) sulfide (B99878) with trichloroacetonitrile (B146778) is another example leading to the formation of a 1,2,4-thiadiazole (B1232254) ring, highlighting the utility of nitrile sulfides in these reactions. academie-sciences.fr

Approaches to Introduce the Prop-2-ynoic Acid Moiety

With the 1,2,3-thiadiazole ring in place, or on a suitable precursor, the next critical step is the introduction of the prop-2-ynoic acid functionality.

Carboxylation of Terminal Alkynes

The most direct method for introducing the prop-2-ynoic acid moiety onto a 4-ethynyl-1,2,3-thiadiazole (B6284800) precursor is through the carboxylation of the terminal alkyne. This can be achieved by reacting the terminal alkyne with carbon dioxide (CO₂).

A straightforward method for the direct carboxylation of terminal alkynes utilizes CO₂ as the C1 feedstock. researchgate.netrsc.org This direct C-H bond functionalization can be achieved using cesium carbonate (Cs₂CO₃) as the base in the absence of a transition metal catalyst. researchgate.netrsc.org This approach is atom- and step-economical. researchgate.netrsc.org Various propiolic acids can be synthesized in good to excellent yields with a broad substrate scope and good functional group tolerance. researchgate.netrsc.org Catalyst systems, including those based on copper(I), have also been developed to promote the carboxylation of terminal alkynes under mild conditions. researchgate.netgoogle.com

Table 2: Methods for Carboxylation of Terminal Alkynes

| Method | Key Reagents | Conditions | Key Features |

|---|---|---|---|

| Base-Mediated | Terminal alkyne, CO₂ | Cesium carbonate (Cs₂CO₃) | Transition-metal-free, atom-economical. researchgate.netrsc.org |

| Catalytic | Terminal alkyne, CO₂ | Copper(I) catalyst | Can be performed under mild conditions. researchgate.netgoogle.com |

Derivatization of Propiolic Acid Precursors

One of the fundamental approaches to synthesizing the target compound involves building the 1,2,3-thiadiazole ring onto a pre-existing three-carbon chain that already contains the alkyne and carboxylic acid functionalities, or precursors thereof. A prominent method for the formation of the 1,2,3-thiadiazole ring system is the Hurd-Mori reaction. organic-chemistry.orgresearchgate.net This reaction typically involves the cyclization of hydrazones derived from ketones using thionyl chloride (SOCl₂).

To apply this to the synthesis of this compound, a suitable starting material would be an ester of 4-oxobut-2-ynoic acid. The synthetic sequence would proceed as follows:

Hydrazone Formation: The keto-alkyne precursor, such as ethyl 4-oxobut-2-ynoate, is reacted with a suitable hydrazine (B178648) derivative. Tosylhydrazide is often employed in modified Hurd-Mori protocols. This condensation reaction yields the corresponding tosylhydrazone.

Cyclization: The resulting tosylhydrazone is then treated with thionyl chloride. This step induces cyclization and sulfurization to form the stable 1,2,3-thiadiazole aromatic ring.

Hydrolysis: If the starting material was an ester, a final hydrolysis step under acidic or basic conditions is required to yield the desired carboxylic acid.

This pathway is advantageous as it constructs the heterocyclic ring in the final stages of the synthesis on a readily available carbon skeleton. The compatibility of the carboxylic acid or ester group with the Hurd-Mori reaction conditions is a key consideration in this approach. researchgate.net

Table 1: Representative Reaction Conditions for Hurd-Mori Cyclization

| Step | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Hydrazone Formation | Ethyl 4-oxobut-2-ynoate, Tosylhydrazide | Ethanol or Methanol | Reflux, 2-4 hours |

| Cyclization | Tosylhydrazone precursor, Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or Chloroform (CHCl₃) | 0 °C to room temperature, 12-24 hours |

| Ester Hydrolysis | Thiadiazole ester, LiOH or HCl | THF/Water or Dioxane/Water | Room temperature or gentle heating |

Convergent and Divergent Synthetic Routes to the Hybrid this compound Structure

Convergent strategies involve the synthesis of the thiadiazole and alkyne fragments separately, followed by their coupling in a late-stage step. Divergent routes may involve generating the reactive alkyne species from the thiadiazole ring itself.

Strategies Involving Direct Coupling of Thiadiazole and Alkyne Units

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira coupling is particularly well-suited for linking sp-hybridized carbon atoms (alkynes) with sp²-hybridized carbons (heteroaryl halides). researchgate.netresearchgate.net This methodology offers a direct and efficient route to the target molecule.

The general approach involves the coupling of a 4-halo-1,2,3-thiadiazole (e.g., 4-iodo- or 4-bromo-1,2,3-thiadiazole) with a suitable three-carbon alkyne component. A particularly attractive variant uses propiolic acid directly, which can undergo coupling followed by in-situ decarboxylation of a transient palladium carboxylate species, or it can be coupled directly under specific conditions. rsc.orgrsc.org

The key components of this reaction are:

Thiadiazole Substrate: A 4-halo-1,2,3-thiadiazole. The reactivity generally follows the order I > Br > Cl.

Alkyne Substrate: Propiolic acid or an ester like ethyl propiolate.

Catalyst System: A palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Thiadiazole Precursor | 4-Iodo-1,2,3-thiadiazole | Electrophile |

| Alkyne Precursor | Propiolic acid | Nucleophile (as acetylide) |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyzes C-C bond formation |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (TEA) | Acid scavenger |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |

Sequential Functionalization of Precursor Scaffolds

Sequential functionalization involves a multi-step process starting from a simpler, pre-formed thiadiazole ring. This strategy allows for the gradual introduction of the required prop-2-ynoic acid side chain.

One plausible sequence begins with 1,2,3-thiadiazole-4-carbaldehyde. uow.edu.auresearchgate.net The aldehyde group serves as a versatile handle for carbon chain extension.

Chain Extension to a Terminal Alkyne: The aldehyde can be converted to a terminal alkyne (4-ethynyl-1,2,3-thiadiazole) via a one-carbon homologation. The Corey-Fuchs reaction or the Seyferth-Gilbert homologation are standard methods for this transformation.

Corey-Fuchs: Reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) yields a dibromo-olefin, which is then treated with a strong base (e.g., n-butyllithium) to form the lithium acetylide, followed by an aqueous quench.

Seyferth-Gilbert: Reaction with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) provides a more direct route to the terminal alkyne.

Carboxylation: The resulting 4-ethynyl-1,2,3-thiadiazole can be carboxylated to afford the final product. This is typically achieved by deprotonating the terminal alkyne with a strong base like n-butyllithium to form the lithium acetylide, which is then quenched with carbon dioxide (CO₂).

An alternative, divergent approach relies on the base-induced ring-opening of the 1,2,3-thiadiazole ring to form a reactive alkynethiolate intermediate. researchgate.net This intermediate can then, in principle, be reacted with an appropriate electrophile, such as 3-chloropropiolate, to form the target structure, although this route is less common and may present challenges with regioselectivity and stability of the intermediate.

Reactivity Governed by the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is an interesting heterocyclic system that can undergo several characteristic reactions, including ring cleavage, metal-catalyzed denitrogenation, and photochemical rearrangements. These transformations often lead to the formation of highly reactive intermediates and subsequently to a variety of other molecular structures.

Ring Cleavage Reactions of the 1,2,3-Thiadiazole System

The 1,2,3-thiadiazole ring is susceptible to cleavage under basic conditions, particularly when the C5 position is unsubstituted. This reaction typically proceeds with the extrusion of molecular nitrogen to generate a reactive alkynethiolate intermediate. For instance, the treatment of 1,2,3-thiadiazoles lacking a substituent at the 5-position with strong bases such as organolithium compounds, sodamide, or potassium t-butoxide results in the fragmentation of the heterocyclic ring. researchgate.net This process yields an alkali-metal alkynethiolate, which can then be trapped by various electrophiles.

A specific example illustrating this reactivity involves a related furan-substituted 1,2,3-thiadiazole derivative. When methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate is treated with morpholine (B109124) in the presence of potassium hydroxide, the thiadiazole ring is cleaved with the liberation of nitrogen. researchgate.net This demonstrates the susceptibility of the 4-substituted 1,2,3-thiadiazole system to base-induced ring opening.

Table 1: Examples of Base-Induced Ring Cleavage of 1,2,3-Thiadiazole Derivatives

| 1,2,3-Thiadiazole Derivative | Base(s) | Product(s) | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazoles (5-unsubstituted) | Organolithium compounds, Sodamide, Potassium t-butoxide | Alkali-metal alkynethiolate | researchgate.net |

Denitrogenative Transformations via Rhodium(I)-Catalysis

Transition metal catalysis, particularly with rhodium(I) complexes, provides a powerful method for the transformation of 1,2,3-thiadiazoles through a denitrogenative pathway. These reactions are thought to proceed through the formation of a rhodium carbenoid intermediate after the extrusion of nitrogen.

In the context of molecules like this compound, which possess an alkyne moiety, rhodium-catalyzed intramolecular transannulation reactions are of significant interest. acs.orgscilit.com These reactions can lead to the formation of fused thiophene (B33073) systems. A plausible mechanism for this transformation involves a reversible ring-chain tautomerization of the thiadiazole to an α-diazo thiocarbonyl species. acs.org This intermediate then reacts with the rhodium(I) catalyst to form an α-thiavinyl rhodium carbenoid with the release of nitrogen gas. acs.org Subsequent intramolecular [2+1] cycloaddition can lead to a cyclopropene (B1174273) intermediate, which then rearranges to the final fused thiophene product. acs.org

Rhodium-catalyzed denitrogenative reactions can also be intermolecular. For instance, rhodium-catalyzed denitrogenative three-component cycloadditions of 1,2,3-benzothiadiazoles with carbon monoxide and alkynes have been reported to produce thiochromenones. researchgate.net This highlights the versatility of rhodium catalysis in constructing diverse heterocyclic scaffolds from 1,2,3-thiadiazole precursors.

Photoisomerization Pathways of the Thiadiazole Moiety

The 1,2,3-thiadiazole ring can undergo photochemical transformations upon exposure to ultraviolet light. The matrix photolysis of 1,2,3-thiadiazole has been studied, and the reaction is believed to proceed with the elimination of a molecule of nitrogen. acs.org This process can lead to the formation of highly strained and reactive intermediates, such as thiirene. acs.org

In a related photochemical process, the irradiation of 4H-1,2,6-thiadiazines can result in a ring contraction to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov While this involves a different isomer of thiadiazole, it underscores the general propensity of sulfur-nitrogen heterocycles to undergo photoinduced rearrangements. For this compound, such photochemical reactions could potentially offer pathways to novel molecular structures, although specific studies on this compound are not widely reported.

Reactivity Governed by the Prop-2-ynoic Acid (Alkyne) Moiety

The prop-2-ynoic acid portion of the molecule, featuring a terminal alkyne and a carboxylic acid group, is a hub of reactivity. The alkyne can readily participate in cycloaddition reactions, while the carboxylic acid group opens up possibilities for decarboxylative transformations.

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

The alkyne functional group in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org One of the most prominent examples of this type of reaction is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide (B81097) to form a 1,2,3-triazole ring. wikipedia.org This reaction is a cornerstone of "click chemistry" and is known for its high efficiency and specificity.

The reaction can be carried out under thermal conditions, but it is often accelerated by the use of a copper(I) catalyst. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. Given the structure of this compound, it would be expected to react with a variety of organic azides to produce novel 1,2,3-triazole derivatives bearing the 1,2,3-thiadiazole moiety.

Table 2: General Scheme of 1,3-Dipolar Cycloaddition with Azides

| Reactant 1 | Reactant 2 | Product |

|---|

Decarboxylative Click Chemistry Strategies

The presence of the carboxylic acid group adjacent to the alkyne allows for the application of decarboxylative strategies. Propiolic acid, a close structural analog, has been successfully employed in copper-catalyzed click cycloaddition/decarboxylation reactions with azides to synthesize 1-monosubstituted 1,2,3-triazoles. organic-chemistry.org In this approach, the propiolic acid serves as a stable and convenient surrogate for acetylene (B1199291) gas.

The reaction mechanism is proposed to involve the formation of a copper acetylide, followed by a [3+2] cycloaddition with the azide. The resulting triazole-carboxylate intermediate then undergoes decarboxylation to yield the final product. organic-chemistry.org This strategy could be extended to this compound, providing a route to 1-substituted-4-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazoles. This approach is particularly valuable as it avoids the need for the synthesis of the corresponding terminal alkyne, which would be 4-ethynyl-1,2,3-thiadiazole.

Metal-Catalyzed Hydroamination and Related Additions

The hydroamination of alkynes is a highly atom-economical method for the synthesis of enamines and imines, which are valuable intermediates in organic synthesis. While specific studies on the metal-catalyzed hydroamination of this compound are not extensively documented, the reactivity of similar acetylenic compounds provides a strong basis for predicting its behavior. Various transition metal catalysts, including gold, platinum, palladium, and titanium, have been shown to effectively catalyze the addition of amines to alkynes.

For instance, gold(I) catalysts are known to activate the alkyne bond towards nucleophilic attack by amines. The reaction mechanism typically involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the subsequent addition of an amine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. In the case of this compound, the electronic influence of the thiadiazole ring would likely play a significant role in directing the regiochemical outcome of the hydroamination.

Titanium-based catalysts have also been employed for the hydroamination of alkynes. nih.gov These reactions often proceed through a different mechanistic pathway, potentially involving a metallacyclic intermediate. The presence of both a nitrogen-containing heterocycle and a carboxylic acid in the substrate could lead to interesting selectivities and reactivities, possibly through coordination of the catalyst to the heteroatoms of the thiadiazole ring or the carboxyl group.

Below is a table summarizing potential metal-catalyzed hydroamination reactions of this compound with various amines, based on known methodologies for related alkynes.

| Catalyst System | Amine Substrate | Potential Product(s) | Plausible Regioselectivity |

| Gold(I) Chloride/Ligand | Primary Arylamine | (Z)-3-Arylamino-3-(1,2,3-thiadiazol-4-yl)propenoic acid | Anti-Markovnikov |

| Platinum(II) Chloride | Secondary Aliphatic Amine | (E)-3-(Dialkylamino)-3-(1,2,3-thiadiazol-4-yl)propenoic acid | Markovnikov |

| Palladium(0)/Ligand | Primary Alkylamine | Mixture of enamines and imines | Dependent on conditions |

| Titanium(IV) Amide | Ammonia | 3-Amino-3-(1,2,3-thiadiazol-4-yl)propenoic acid | Potentially high |

Other Addition Reactions to the Alkyne

The activated nature of the alkyne in this compound, due to the adjacent electron-withdrawing thiadiazole and carboxylic acid groups, makes it susceptible to a variety of other addition reactions. These reactions can provide access to a wide range of functionalized thiadiazole derivatives.

Halogenation: The addition of halogens such as chlorine and bromine across the triple bond is a fundamental reaction of alkynes. Depending on the stoichiometry of the halogenating agent, either dihaloalkenes or tetrahaloalkanes can be formed. The stereochemistry of the initial addition is typically anti, leading to the (E)-dihaloalkene.

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom of the triple bond that is bonded to the thiadiazole ring. However, the electronic influence of the thiadiazole ring could alter this regioselectivity.

Michael Addition: The electron-deficient alkyne is a prime candidate for Michael-type additions of various nucleophiles, such as thiols, phosphines, and stabilized carbanions. These reactions would lead to the formation of β-functionalized α,β-unsaturated carboxylic acids.

Cycloaddition Reactions: The alkyne moiety can participate as a dienophile or a dipolarophile in cycloaddition reactions. For example, [3+2] cycloadditions with azides would yield triazole-substituted thiadiazoles, while Diels-Alder reactions with dienes could provide access to more complex heterocyclic systems. The reactivity in these cycloadditions would be enhanced by the electron-withdrawing groups.

The table below outlines some of these potential addition reactions.

| Reagent | Reaction Type | Potential Product |

| Bromine (1 eq.) | Halogenation | (E)-2,3-Dibromo-3-(1,2,3-thiadiazol-4-yl)propenoic acid |

| Hydrogen Chloride | Hydrohalogenation | 3-Chloro-3-(1,2,3-thiadiazol-4-yl)propenoic acid |

| Thiophenol | Michael Addition | 3-(Phenylthio)-3-(1,2,3-thiadiazol-4-yl)propenoic acid |

| Benzyl Azide | [3+2] Cycloaddition | (1-Benzyl-1H-1,2,3-triazol-4-yl)(1,2,3-thiadiazol-4-yl)acetic acid |

| Cyclopentadiene | Diels-Alder | Bicyclic adduct |

Cooperative Reactivity and Synergistic Transformations

The proximate arrangement of the thiadiazole ring and the prop-2-ynoic acid moiety in this compound opens up possibilities for cooperative and synergistic reactivity, where both functional groups participate in a concerted or sequential manner to facilitate unique chemical transformations.

Exploiting Dual Functionality in Organic Synthesis

The dual functionality of this molecule can be harnessed to construct complex molecular architectures. The thiadiazole ring, with its heteroatoms, can act as a coordinating ligand for metal catalysts, thereby influencing the reactivity of the alkyne and carboxylic acid groups in a substrate-directed fashion. For example, in a metal-catalyzed reaction, the initial coordination of the metal to one of the nitrogen or sulfur atoms of the thiadiazole ring could position the catalyst in close proximity to the alkyne, leading to enhanced reactivity or unique selectivity in transformations such as intramolecular cyclizations or additions.

Furthermore, the thiadiazole ring itself can undergo transformations that can be coupled with reactions at the side chain. For instance, certain 1,2,3-thiadiazoles are known to undergo thermal or photochemical extrusion of dinitrogen to generate reactive thioketene (B13734457) intermediates. uow.edu.au In the case of this compound, such a reaction could potentially be followed by an intramolecular trapping of the thioketene by the carboxylic acid or a derivative thereof, leading to the formation of novel sulfur-containing heterocyclic systems.

Selective Functionalization Strategies for the Thiadiazole and Alkyne Moieties

Achieving selective functionalization of either the thiadiazole ring or the alkyne moiety in the presence of the other is a key challenge and a significant opportunity. The distinct electronic properties and reactivity patterns of these two groups can be exploited to achieve chemoselectivity.

Selective Reactions at the Alkyne: Reactions that are specific to the alkyne triple bond, such as certain metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling if the terminal alkyne were available), click chemistry reactions (cycloaddition with azides), or selective reductions, could potentially be performed while leaving the thiadiazole ring intact. For instance, partial reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst, while reduction to a trans-alkene can be accomplished using sodium in liquid ammonia. Complete reduction to the corresponding saturated carboxylic acid is also possible through catalytic hydrogenation.

Selective Reactions at the Thiadiazole Ring: The thiadiazole ring, while generally aromatic and stable, can undergo certain transformations. For example, metallation of the C-5 position of the 1,2,3-thiadiazole ring is a known process, which could be followed by quenching with an electrophile to introduce a substituent at that position. mdpi.com The feasibility of such a reaction on this compound would depend on the relative acidity of the C-5 proton versus the carboxylic acid proton and the terminal alkyne proton (if present). Additionally, nucleophilic aromatic substitution reactions on the thiadiazole ring are possible, particularly if the ring is activated by electron-withdrawing groups or if a suitable leaving group is present.

The table below presents a summary of potential selective functionalization strategies.

| Target Moiety | Reaction Type | Reagents | Potential Outcome |

| Alkyne | Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-3-(1,2,3-Thiadiazol-4-yl)propenoic acid |

| Alkyne | Partial Reduction (trans) | Na, liq. NH₃ | (E)-3-(1,2,3-Thiadiazol-4-yl)propenoic acid |

| Alkyne | Click Chemistry | R-N₃, Cu(I) catalyst | 1,2,3-Triazole derivative |

| Thiadiazole | C-5 Lithiation/Electrophilic Quench | n-BuLi, then E⁺ | 5-Substituted-4-(prop-2-ynoic acid)-1,2,3-thiadiazole |

| Thiadiazole | Ring Transformation | Heat or Light | Formation of a thioketene intermediate |

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral characterizations, no published papers or database entries containing this specific information were identified.

The performed searches included queries for the compound's synthesis and characterization, as well as specific spectroscopic techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR methods. While general information on the spectroscopic properties of other 1,2,3-thiadiazole derivatives is available, this data is not directly transferable to the specified molecule due to differences in their chemical structures.

Consequently, the generation of a detailed article with the requested sections, subsections, and data tables focusing solely on the spectroscopic characterization of this compound is not possible at this time. The strict adherence to the provided outline, which requires in-depth research findings and data tables, cannot be fulfilled without access to the necessary experimental data for this specific compound.

Further research or the original synthesis and characterization of this compound would be required to produce the detailed spectroscopic analysis requested.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoic acid, DFT calculations are instrumental in elucidating its electronic structure and energetic landscape. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a reliable description of the molecule's quantum mechanical nature. uomustansiriyah.edu.iqresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface. The optimized geometry would reveal a planar 1,2,3-thiadiazole (B1210528) ring, a linear alkyne moiety, and a planar carboxylic acid group, although rotation around the single bonds would allow for different conformations.

Based on DFT studies of related thiadiazole and alkyne-containing molecules, the expected geometric parameters can be tabulated. These theoretical values provide a benchmark for experimental structural determinations, for instance, through X-ray crystallography.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-C(alkyne) | ~1.42 Å |

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C(alkyne)-C(acid) | ~1.45 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Angle | Thiadiazole-C4-C(alkyne) | ~125° |

| Bond Angle | C-C≡C | ~178° |

| Bond Angle | C≡C-C | ~178° |

Note: These are typical values based on analogous structures and may vary with the specific computational method.

Subsequent to geometry optimization, vibrational analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3500-3700 (gas phase) |

| C≡C (Alkyne) | Stretching | ~2150-2250 |

| C=O (Carboxylic Acid) | Stretching | ~1750-1780 |

| C=N (Thiadiazole) | Stretching | ~1500-1600 |

| N=N (Thiadiazole) | Stretching | ~1400-1500 |

Note: Predicted frequencies are typically scaled to better match experimental values.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich 1,2,3-thiadiazole ring and the alkyne's π-system. The LUMO, conversely, would likely be localized on the electron-withdrawing carboxylic acid group and the alkyne moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ntu.edu.iq A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

The HOMO-LUMO gap can also be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating moderate electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating moderate electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate, suggesting a balance between stability and reactivity |

| Electron Density in HOMO | Location of electron density in the HOMO | Concentrated on the thiadiazole ring and alkyne |

| Electron Density in LUMO | Location of electron density in the LUMO | Concentrated on the alkyne and carboxylic acid |

Note: The exact energy values are highly dependent on the level of theory and basis set used in the calculation.

Mechanistic Pathway Elucidation through Quantum Chemical Methods

Quantum chemical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, these methods can be used to study its synthesis, decomposition, and participation in various chemical transformations.

One area of interest is the thermal or photochemical decomposition of the 1,2,3-thiadiazole ring, which is known to extrude molecular nitrogen to form a thioketene (B13734457) intermediate. Computational studies can model the transition state for this denitrogenation process, calculating the activation energy and providing insight into the reaction kinetics.

Furthermore, the alkyne and carboxylic acid functionalities introduce a range of possible reactions. For instance, the alkyne can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Quantum chemical calculations can be used to investigate the mechanism of such reactions, determining whether they proceed through a stepwise or concerted pathway and explaining the observed regioselectivity. cu.edu.eg The interaction of the carboxylic acid group with other reagents or its role in intramolecular catalysis can also be modeled.

Analysis of Stability-Reactivity Relationships, particularly for Heterocycloalkynes

The stability and reactivity of this compound are governed by the interplay of its constituent parts: the aromatic 1,2,3-thiadiazole ring and the electron-withdrawing prop-2-ynoic acid side chain. The 1,2,3-thiadiazole ring is an electron-deficient heterocycle, which influences the electronic properties of the adjacent alkyne.

Computational analysis of the electron distribution, such as through Natural Bond Orbital (NBO) analysis, can quantify the charge transfer between the ring and the side chain. This helps in understanding the polarization of the alkyne bond and its susceptibility to nucleophilic or electrophilic attack.

The concept of aromaticity, which contributes to the stability of the thiadiazole ring, can be quantified computationally through methods like the Nucleus-Independent Chemical Shift (NICS) calculations. Any disruption to this aromaticity in the course of a reaction will have a significant energetic cost.

The reactivity of the molecule can be predicted by examining various computed parameters. For example, the molecular electrostatic potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions about where chemical reactions are likely to occur. nih.gov

Molecular Dynamics Simulations (if applicable to conformational analysis or solvent interactions)

While DFT calculations are excellent for studying the properties of a single, isolated molecule, molecular dynamics (MD) simulations provide a way to understand the behavior of molecules in a more realistic environment, such as in solution. MD simulations model the movement of atoms over time, governed by a force field that describes the interactions between atoms. aip.org

For this compound, MD simulations would be particularly useful for studying its conformational flexibility. The rotation around the single bond connecting the alkyne to the carboxylic acid group can be explored to determine the relative populations of different conformers in various solvents. researchgate.net

Furthermore, MD simulations can provide detailed insights into the interactions between the solute molecule and the surrounding solvent molecules. The solvation of the carboxylic acid group through hydrogen bonding with protic solvents like water can be explicitly modeled. This can help in understanding the molecule's solubility and how the solvent might influence its reactivity by stabilizing certain transition states or intermediates. The aggregation behavior of the molecule in solution, potentially driven by intermolecular hydrogen bonding between carboxylic acid groups, could also be investigated using these methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization reactions between thiadiazole precursors and propargyl derivatives. For example, analogous thiazole compounds (e.g., 3-(thiazol-2-yl)propanoic acids) are synthesized via condensation of thiourea derivatives with α-haloketones under reflux conditions, followed by purification via recrystallization . Characterization relies on 1H/13C NMR to confirm regiochemistry, IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1715 cm⁻¹), and elemental analysis to verify purity .

Q. How can spectroscopic data resolve structural ambiguities in thiadiazole-containing compounds?

- Methodological Answer : Discrepancies in spectral assignments (e.g., distinguishing thiadiazole vs. thiazole rings) require comparative analysis. For instance, 1H NMR of thiadiazole derivatives often shows deshielded protons adjacent to sulfur/nitrogen atoms (δ 7.0–8.5 ppm), while 13C NMR identifies quaternary carbons in the heterocycle (δ 150–160 ppm) . Mass spectrometry (MS ) further confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary bioassays are suitable for evaluating biological activity?

- Methodological Answer : Initial screens include antimicrobial assays (e.g., MIC determination against E. coli or S. aureus) and cytotoxicity testing (e.g., MTT assay on cancer cell lines). Protocols from analogous thiazole derivatives involve dissolving compounds in DMSO, serial dilution, and positive controls (e.g., ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiadiazole synthesis be addressed?

- Methodological Answer : Regioselective formation of the 1,2,3-thiadiazole ring (vs. 1,3,4-isomers) requires optimizing reaction conditions. For example, using Pinner reaction modifications (e.g., nitrile intermediates) or temperature-controlled cyclization (e.g., 0–5°C for kinetic control) can enhance selectivity . Computational tools (e.g., DFT calculations) predict thermodynamic favorability of products .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from impurity or solvent effects. Solutions include:

- HPLC purification (≥95% purity) .

- Dose-response curve standardization (IC50 values normalized to solvent controls) .

- Meta-analysis of literature data to identify outliers or confounding variables (e.g., cell line variability) .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced efficacy?

- Methodological Answer : Systematic substitution at the thiadiazole 4-position or propynoic acid chain can modulate activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.